

# A Comparative Spectroscopic Analysis of VinylNicotinate Isomers

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## Compound of Interest

Compound Name: *Methyl 2-vinylNicotinate*

Cat. No.: *B173319*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of three key isomers of vinylNicotinate: methyl nicotinate, ethyl nicotinate, and vinyl nicotinate. Understanding the distinct spectral properties of these compounds is crucial for their identification, characterization, and quality control in research and pharmaceutical development. This document presents experimental and predicted data from Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of methyl nicotinate, ethyl nicotinate, and vinyl nicotinate.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted and Experimental)

Compound	Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Experimental Chemical Shift ( $\delta$ , ppm)	Multiplicity
Methyl Nicotinate	H2	9.21	~9.23	s
H4	8.30	~8.28	dd	
H5	7.42	~7.37	dd	
H6	8.78	~8.76	d	
-OCH <sub>3</sub>	3.93	~3.93	s	
Ethyl Nicotinate	H2	9.22	~9.22	s
H4	8.29	~8.31	dd	
H5	7.40	~7.40	dd	
H6	8.76	~8.77	d	
-OCH <sub>2</sub> CH <sub>3</sub>	4.40	~4.41	q	
-OCH <sub>2</sub> CH <sub>3</sub>	1.41	~1.41	t	
Vinyl Nicotinate	H2	9.25	(Predicted)	s
H4	8.35	(Predicted)	dd	
H5	7.45	(Predicted)	dd	
H6	8.80	(Predicted)	d	
-OCH=CH <sub>2</sub>	7.40	(Predicted)	dd	
-OCH=CH <sub>2</sub> (trans)	5.05	(Predicted)	d	
-OCH=CH <sub>2</sub> (cis)	4.75	(Predicted)	d	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Experimental Chemical Shift ( $\delta$ , ppm)
Methyl Nicotinate	C2	153.4	~153.4
	C3	126.3	~126.5
	C4	137.0	~137.1
	C5	123.5	~123.6
	C6	151.1	~151.0
	C=O	165.7	~165.8
	-OCH <sub>3</sub>	52.4	~52.5
Ethyl Nicotinate	C2	153.2	~153.4
	C3	126.7	~126.4
	C4	137.0	~137.0
	C5	123.5	~123.3
	C6	150.9	~151.0
	C=O	165.2	~165.2
	-OCH <sub>2</sub> CH <sub>3</sub>	61.5	~61.4
	-OCH <sub>2</sub> CH <sub>3</sub>	14.3	~14.3
Vinyl Nicotinate	C2	153.8	(Predicted)
	C3	127.1	(Predicted)
	C4	137.2	(Predicted)
	C5	123.6	(Predicted)
	C6	151.5	(Predicted)
	C=O	164.5	(Predicted)
	-OCH=CH <sub>2</sub>	141.2	(Predicted)

-OCH=CH <sub>2</sub>	98.5	(Predicted)
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Table 3: FTIR Spectroscopic Data (Characteristic Absorption Bands in cm<sup>-1</sup>)

Functional Group	Methyl Nicotinate	Ethyl Nicotinate	Vinyl Nicotinate (Predicted)
C=O Stretch (Ester)	~1725	~1720	~1730
C-O Stretch (Ester)	~1290, ~1110	~1280, ~1120	~1270, ~1150
Aromatic C=C Stretch	~1590, ~1480	~1590, ~1480	~1590, ~1480
Aromatic C-H Stretch	>3000	>3000	>3000
Aliphatic C-H Stretch	~2950	~2980, ~2940	-
Vinyl C=C Stretch	-	-	~1645
Vinyl =C-H Stretch	-	-	>3000

Table 4: UV-Vis Spectroscopic Data (λ<sub>max</sub> in nm)

Compound	λ <sub>max</sub> (nm)	Solvent
Methyl Nicotinate	~263	Ethanol
Ethyl Nicotinate	~263	Ethanol
Vinyl Nicotinate (Predicted)	~265-270	Ethanol

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the analyte (methyl nicotinate, ethyl nicotinate, or vinyl nicotinate) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

Tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: Bruker Avance 400 MHz spectrometer.
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 20 ppm
  - Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: Bruker Avance 100 MHz spectrometer.
  - Pulse Program: zgpg30 (proton-decoupled)
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 240 ppm
  - Data Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phase- and baseline-corrected. Chemical shifts are reported in ppm relative to the CDCl<sub>3</sub> solvent peak (77.16 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample (methyl nicotinate, ethyl nicotinate, or vinyl nicotinate) was placed directly onto the diamond crystal of an Attenuated

Total Reflectance (ATR) accessory.

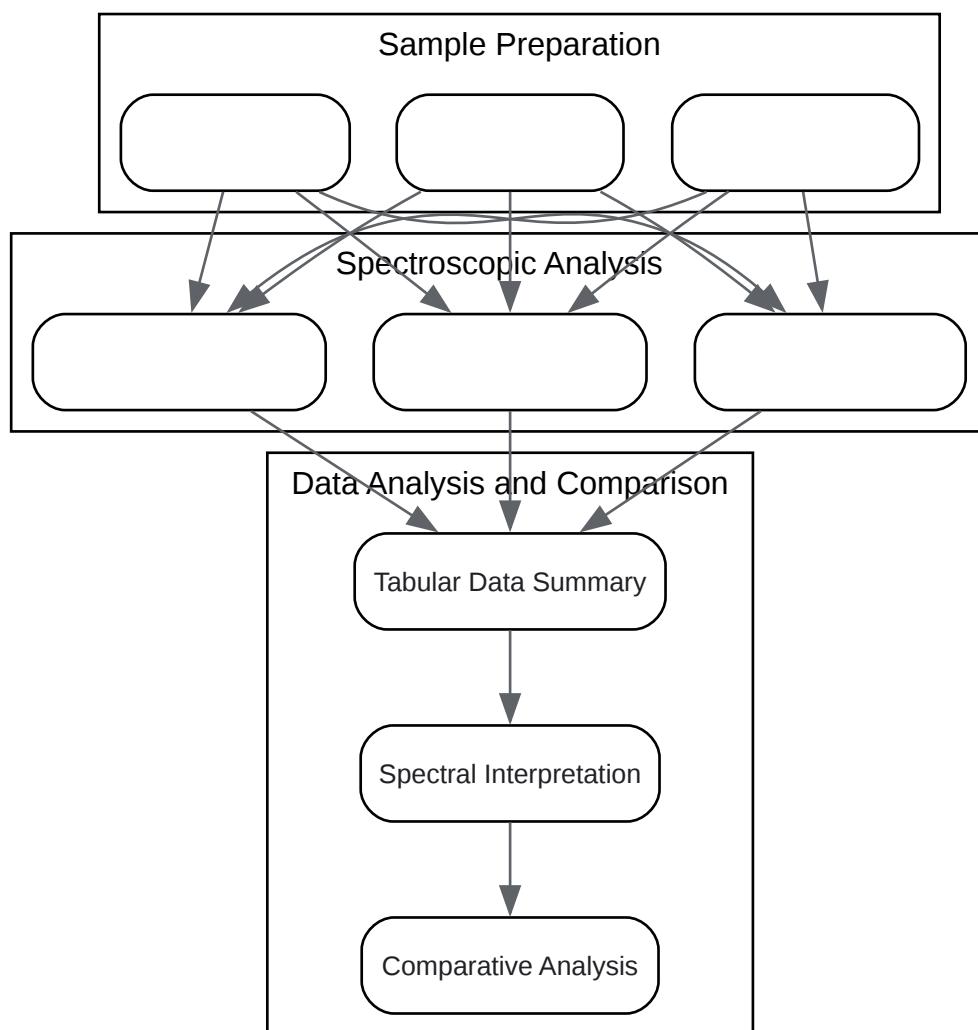
- Data Acquisition:
  - Instrument: PerkinElmer Spectrum Two FTIR spectrometer with a UATR accessory.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 8.
- A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of each isomer was prepared in ethanol at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted with ethanol to a final concentration of approximately 0.01 mg/mL to ensure the absorbance values were within the linear range of the instrument.
- Data Acquisition:
  - Instrument: Agilent Cary 60 UV-Vis Spectrophotometer.
  - Scan Range: 200-400 nm.
  - Cuvette: 1 cm path length quartz cuvette.
  - Blank: A cuvette containing only ethanol was used as the blank to zero the instrument. The absorption spectrum of each sample solution was then recorded.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the vinylnicotinate isomers.



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Caption: Workflow for the spectroscopic comparison of vinylnicotinate isomers.

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